![molecular formula C7H7BrN2O B1288554 6-溴-3,4-二氢-2H-吡啶并[3,2-b][1,4]噁嗪 CAS No. 959992-62-2](/img/structure/B1288554.png)

6-溴-3,4-二氢-2H-吡啶并[3,2-b][1,4]噁嗪

描述

Synthesis Analysis

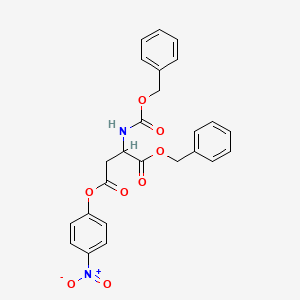

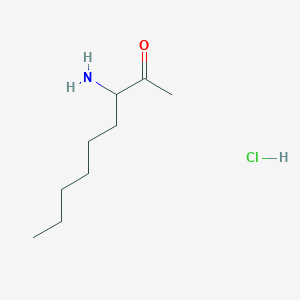

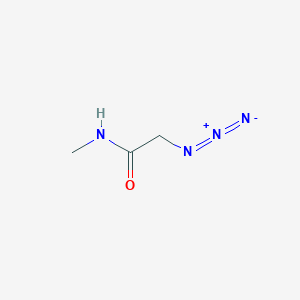

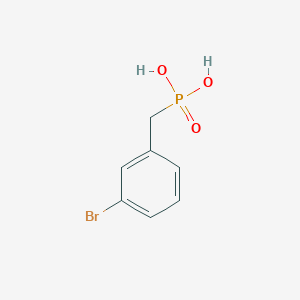

The synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives has been explored through various methods. One approach involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform, which leads to the formation of 5,6-dihydro-4H-1,3-oxazine hydrobromides. This process is influenced by the presence of electron-donating amide α-substituents, which affect the efficiency of the autocyclization . Another synthetic route includes the preparation of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, which are then subjected to [3+2] cycloadditions with alkenes to yield a variety of products, such as 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Additionally, strained bicyclic 3,6-dihydro-1,2-oxazine has been used as a reactive substrate in domino metathesis with external alkenes, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones, which serve as versatile scaffolds for further chemical modifications .

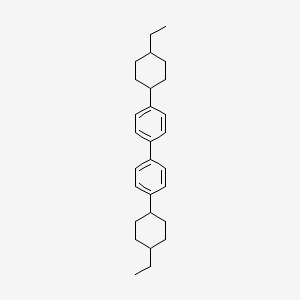

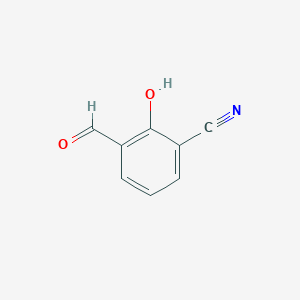

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies. For instance, the crystal and molecular structure of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine has been determined using three-dimensional diffractometer data. The compound crystallizes in the P21/c space group, with unit cell dimensions of a = 10.682(1), b = 21.606(2), c = 5.856(1) Å, and β = 90.70° at 20 °C, containing four molecules per unit cell. The molecular geometry and conformation of the bicyclic ring system have been discussed, providing insights into the structural aspects of these oxazine derivatives .

Chemical Reactions Analysis

The oxazine derivatives synthesized through the aforementioned methods are reactive intermediates that can undergo further chemical transformations. The [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides with alkenes demonstrate the versatility of these compounds in forming various types of products, which can be used in the synthesis of more complex molecules . The domino metathesis of 3,6-dihydro-1,2-oxazine is another example of a chemical reaction that provides access to isoxazolo[2,3-a]pyridin-7-ones, highlighting the potential of these oxazine derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are not detailed in the provided papers, the structural analysis of related compounds gives some indication of their characteristics. The crystallographic data of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine provides information on the solid-state structure, which can be correlated with physical properties such as melting points, solubility, and stability . The reactivity of these compounds in various chemical reactions also suggests their chemical properties, such as nucleophilicity and electrophilicity, which are crucial for their application in synthesis .

科学研究应用

合成和化学性质

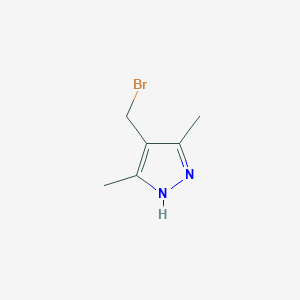

6-溴-3,4-二氢-2H-吡啶并[3,2-b][1,4]噁嗪及其衍生物是通过各种化学反应合成的,旨在探索其在药物化学和药物开发中的潜力。苯并[1,4]-噁嗪环系统,与之密切相关,因其在制药化合物开发中的重要性而闻名。然而,如6-溴-3,4-二氢-2H-吡啶并[3,2-b][1,4]噁嗪等吡啶衍生物很少被提及,表明了一个新颖的探索领域。合成方法通常涉及卤代乙酰卤化物或烷基卤代丙酸酯与氨基取代吡啶的环化反应,或直接亲电取代,旨在创造结构多样的生物活性分子。研究详细阐述了用于合成这种化合物及其异构体的实用合成方法,突出了其作为进一步药物开发的多功能化学支架的作用 (Gim et al., 2007)。

潜在生物活性化合物支架

6-溴-3,4-二氢-2H-吡啶并[3,2-b][1,4]噁嗪的独特结构使其成为新药物开发的候选物。吡啶和噁嗪环的共存提供了多种化学功能,可以利用这些功能合成具有潜在生物活性的化合物。例如,从3-羟基-2-氨基吡啶合成了这种化合物的衍生物,并进一步改性以探索其生物活性。这反映了该化合物作为设计具有特定治疗靶点的新药物的基础结构的能力 (Arrault et al., 2002)。

杂环化学的进展

对6-溴-3,4-二氢-2H-吡啶并[3,2-b][1,4]噁嗪的探索是杂环化学广泛兴趣的一部分,新的合成方法正在被开发以进入以前未开发的化学空间。研究人员不断寻求新的方法来合成和功能化杂环化合物,因为它们在药物化学中具有深远的重要性。所讨论的化合物通过为复杂分子的创造提供新的可能性,有助于这一领域的发展,这可能导致制药科学的突破 (Thorimbert et al., 2018)。

安全和危害

属性

IUPAC Name |

6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGDCHNSXQUISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609958 | |

| Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

CAS RN |

959992-62-2 | |

| Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

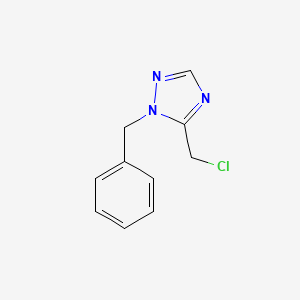

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)